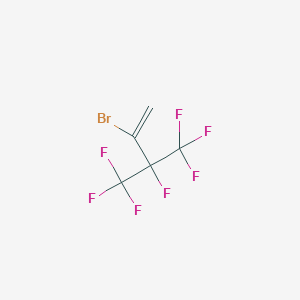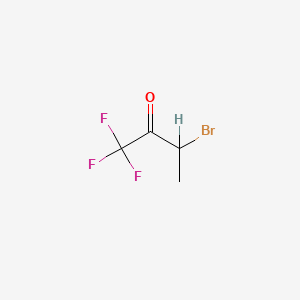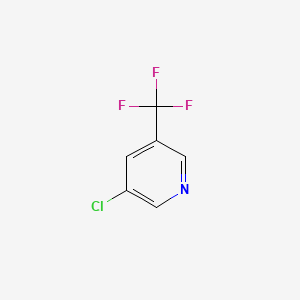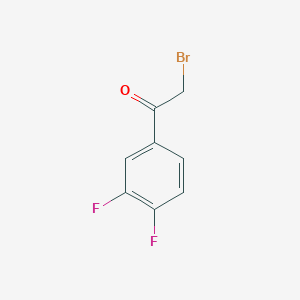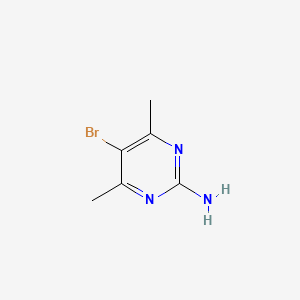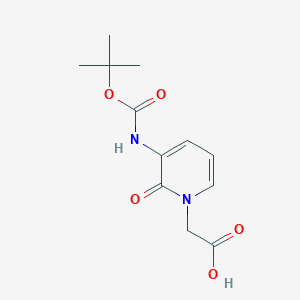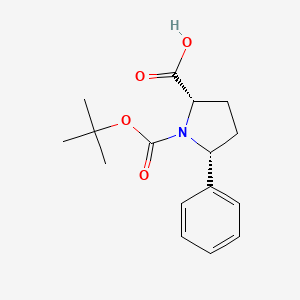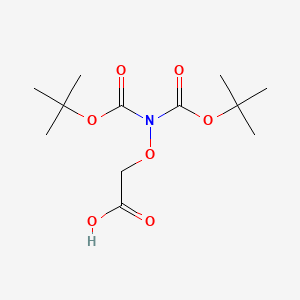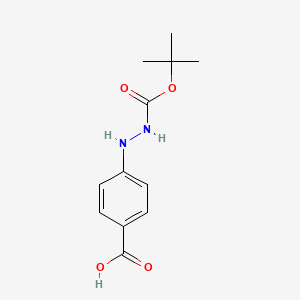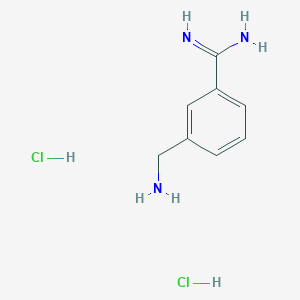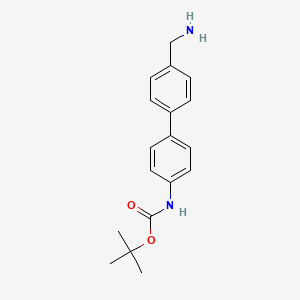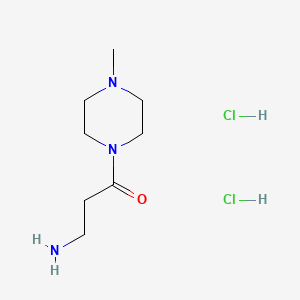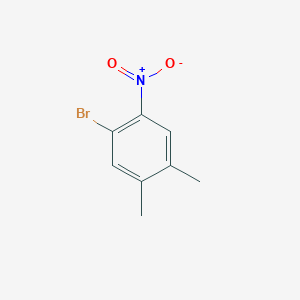
1-Bromo-4,5-dimethyl-2-nitrobenzene
Vue d'ensemble
Description
1-Bromo-4,5-dimethyl-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactivity in Ionic Liquids
- Changed Reactivity in Ionic Liquids : The reactivity of the radical anions of 1-bromo-4-nitrobenzene (a related compound) is enhanced in ionic liquids compared to conventional non-aqueous solvents, suggesting that ionic solvents promote the reactivity of radical anions, likely via stabilization of charged products (Ernst et al., 2013).
Nucleophilic Aromatic Substitution
- Role of Hydride Meisenheimer Adducts : The reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, including 1,4-dinitrobenzene, results in the formation of unstable cyclohexadienyl anions (hydride Meisenheimer adducts), which decompose into final products, showcasing a mechanism of nucleophilic aromatic substitution by hydrogen (Gold et al., 1980).
Electrosynthesis
- Electrochemical Reductions : Studies on the electrochemical reduction of halonitrobenzenes, such as 1-bromo-4-nitrobenzene, in various solvents demonstrate that the initial reduction yields anion radicals, which decompose to form nitrophenyl radicals and halide ions, indicating potential electrosynthetic applications (Lawless & Hawley, 1969).
Organic Synthesis
- Synthesis of Intermediates : 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for medicines like dofetilide, is synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, demonstrating an application in organic synthesis (Zhai Guang-xin, 2006).
Photoelectrochemical Studies
- Photoelectrochemical Reduction : The study of the photoelectrochemical reduction of p-bromo-nitrobenzene reveals the formation of a radical anion upon reduction, which is stable in the absence of light. This process is significant for understanding photochemical reactions in organic compounds (Compton & Dryfe, 1994).
Application in Polymer Solar Cells
- Improving Electron Transfer in Solar Cells : The introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells enhances the power conversion efficiency. This improvement is attributed to the formation of electron transfer complexes, showcasing its potential in improving solar cell performance (Fu et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-4,5-dimethyl-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by this compound . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton to yield a substituted benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many organic compounds .
Pharmacokinetics
For instance, its molecular weight (230.06) suggests that it could be absorbed and distributed in the body . .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This reaction can lead to the synthesis of various benzene derivatives, which can have diverse molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of the electrophilic aromatic substitution reaction . Moreover, the presence of other substances in the reaction environment can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
This compound has been classified as having skin irritation, skin sensitization, and serious eye damage/eye irritation. The hazard statements include H315, H319, and H335 .
Relevant Papers There are several peer-reviewed papers and technical documents related to 1-Bromo-4,5-dimethyl-2-nitrobenzene available at Sigma-Aldrich . Further details and specific findings from these papers would require a more in-depth review.
Propriétés
IUPAC Name |
1-bromo-4,5-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLRLFDGLUSGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356540 | |
| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53938-24-2 | |
| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



